molecular formula C21H25NO B2841224 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-01-4

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2841224
CAS No.: 303988-01-4
M. Wt: 307.437
InChI Key: WLLFVHIHKAGLFS-UHFFFAOYSA-N
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Description

  • The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Final Assembly:

    • The benzyl group is introduced through a nucleophilic substitution reaction, where the benzazepine core reacts with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

      Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

      Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

      Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to achieve high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

    • Formation of the Benzazepine Core:

      • The initial step involves the cyclization of a suitable precursor, such as a substituted phenylacetic acid, with an amine to form the benzazepine core.
      • This reaction is often catalyzed by an acid or base under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

      Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

      Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzazepine rings.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Hydrogen gas with palladium on carbon.

      Substitution: Benzyl halides with bases like sodium hydride.

    Major Products:

      Oxidation: Formation of benzazepine ketones or carboxylic acids.

      Reduction: Formation of benzazepine alcohols.

      Substitution: Various substituted benzazepines depending on the nucleophile used.

    Scientific Research Applications

    1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has diverse applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

      Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

    Mechanism of Action

    The mechanism of action of 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets:

      Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

      Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

    Comparison with Similar Compounds

      1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Lacks the tert-butyl group, which may result in different steric and electronic properties.

      1-[4-(Methyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The methyl group is smaller than the tert-butyl group, potentially affecting its reactivity and biological interactions.

    Uniqueness:

    • The presence of the tert-butyl group in 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one provides unique steric hindrance, which can influence its chemical reactivity and interaction with biological targets, making it distinct from its analogs.

    Properties

    IUPAC Name

    1-[(4-tert-butylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25NO/c1-21(2,3)18-13-11-16(12-14-18)15-22-19-9-5-4-7-17(19)8-6-10-20(22)23/h4-5,7,9,11-14H,6,8,10,15H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WLLFVHIHKAGLFS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25NO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    307.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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